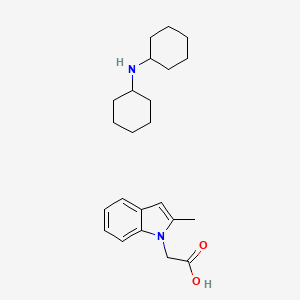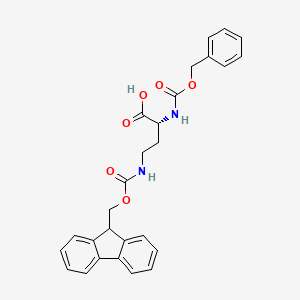
Fmoc-N-ME-trp(boc)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-N-ME-trp(boc)-OH, also known as fluorenylmethyloxycarbonyl-N-methyl-tryptophan(boc)-OH, is a modified amino acid derivative. It is widely used in peptide synthesis due to its protective groups, which help in the stepwise construction of peptides. The fluorenylmethyloxycarbonyl (Fmoc) group is commonly used to protect the amino group, while the tert-butoxycarbonyl (boc) group protects the side chain of tryptophan.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-N-ME-trp(boc)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of N-methyl-tryptophan is protected using the fluorenylmethyloxycarbonyl (Fmoc) group. This is achieved by reacting N-methyl-tryptophan with Fmoc chloride in the presence of a base such as sodium carbonate.
Protection of the Side Chain: The indole side chain of tryptophan is protected using the tert-butoxycarbonyl (boc) group. This is done by reacting the Fmoc-protected N-methyl-tryptophan with boc anhydride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-N-ME-trp(boc)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc and boc groups can be removed under specific conditions to expose the amino and indole groups, respectively. Fmoc deprotection is typically achieved using piperidine, while boc deprotection is done using trifluoroacetic acid.
Coupling Reactions: The compound can participate in peptide coupling reactions, where it is linked to other amino acids or peptides using coupling reagents like HATU or DIC.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in dimethylformamide (DMF).
Boc Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Coupling Reagents: HATU, DIC, or EDC in the presence of bases like N-methylmorpholine (NMM).
Major Products Formed
Deprotected Amino Acid: Removal of the Fmoc and boc groups yields N-methyl-tryptophan.
Peptide Chains: Coupling reactions result in the formation of longer peptide chains with this compound as one of the building blocks.
Aplicaciones Científicas De Investigación
Chemistry
Fmoc-N-ME-trp(boc)-OH is extensively used in solid-phase peptide synthesis (SPPS) to create peptides and small proteins. Its protective groups ensure selective reactions, preventing unwanted side reactions.
Biology
In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.
Medicine
Peptides containing this compound are explored for therapeutic applications, including the development of peptide-based drugs and vaccines.
Industry
In the pharmaceutical industry, this compound is used in the synthesis of peptide-based active pharmaceutical ingredients (APIs). It is also used in the development of diagnostic tools and biosensors.
Mecanismo De Acción
The mechanism of action of Fmoc-N-ME-trp(boc)-OH is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group, preventing it from reacting prematurely. The boc group protects the indole side chain of tryptophan, ensuring selective reactions. During peptide synthesis, these protective groups are sequentially removed to allow the formation of peptide bonds.
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-tryptophan(boc)-OH: Similar to Fmoc-N-ME-trp(boc)-OH but without the N-methyl group.
Fmoc-N-ME-tyrosine(boc)-OH: Similar structure but with tyrosine instead of tryptophan.
Fmoc-N-ME-phenylalanine(boc)-OH: Similar structure but with phenylalanine instead of tryptophan.
Uniqueness
This compound is unique due to the presence of the N-methyl group on tryptophan, which can influence the conformation and reactivity of the resulting peptides. This modification can enhance the stability and bioactivity of the peptides, making it a valuable building block in peptide synthesis.
Propiedades
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32N2O6/c1-32(2,3)40-31(38)34-18-20(21-11-9-10-16-27(21)34)17-28(29(35)36)33(4)30(37)39-19-26-24-14-7-5-12-22(24)23-13-6-8-15-25(23)26/h5-16,18,26,28H,17,19H2,1-4H3,(H,35,36)/t28-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZUDCKQUKFBIR-NDEPHWFRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(C(=O)O)N(C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C[C@@H](C(=O)O)N(C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197632-75-0 |
Source


|
| Record name | Fmoc-metrp(boc)-OH | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![(2S)-5-[[amino-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine](/img/structure/B613317.png)
